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molecular formula C9H10BrNO2 B8373596 2-(6-Bromopyridin-3-yl)-2-methylpropanoic acid

2-(6-Bromopyridin-3-yl)-2-methylpropanoic acid

Cat. No. B8373596
M. Wt: 244.08 g/mol
InChI Key: ZHPVQPNDAYSGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842324B2

Procedure details

To a solution of LiOH (252 mg, 10.5 mmol) in MeOH (15 mL) and water (5 mL) was added 2-(6-bromopyridin-3-yl)-2-methylpropanenitrile (example 40c) (800 mg, 3.5 mmol) and the reaction mixture was heated at 85° C. for 48 hrs. The methanol was evaporated and aqueous NaOH (1N, 10 mL) was added and the solution was washed with EtOAc, acidified with aq. HCl (6N) to pH˜4-5 and extracted with EtOAc. The organic layer was suuccessively washed with water and brine, dried over MgSO4, filtered and evaporated to give 700 mg (96%) of 2-(6-Bromopyridin-3-yl)-2-methylpropanoic acid (MS+H, 243.8).
Name
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].[OH-:2].[Br:3][C:4]1[N:9]=[CH:8][C:7]([C:10]([CH3:14])([CH3:13])[C:11]#N)=[CH:6][CH:5]=1.C[OH:16]>O>[Br:3][C:4]1[N:9]=[CH:8][C:7]([C:10]([CH3:14])([CH3:13])[C:11]([OH:16])=[O:2])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
252 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
800 mg
Type
reactant
Smiles
BrC1=CC=C(C=N1)C(C#N)(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
ADDITION
Type
ADDITION
Details
aqueous NaOH (1N, 10 mL) was added
WASH
Type
WASH
Details
the solution was washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was suuccessively washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=N1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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